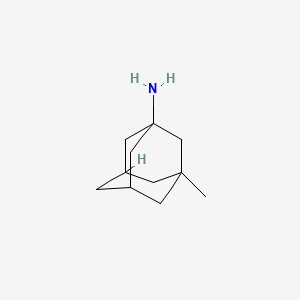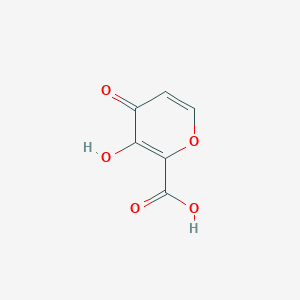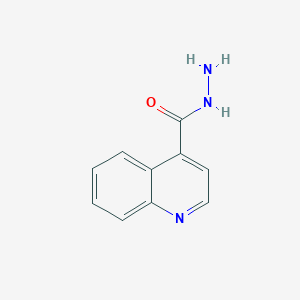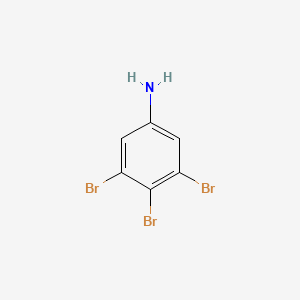
2-(ピリジン-2-イルオキシ)フェノール
概要
説明
O-(2-Pyridyloxy)phenol, also known as 2-hydroxy-4-methoxybenzophenone, is a phenolic compound that has been widely studied for its potential applications in the field of synthetic organic chemistry. It is widely used as a reagent in a variety of reactions, including the synthesis of heterocycles, and has been used in a variety of biological studies.
科学的研究の応用
抗線維化薬開発
2-(ピリジン-2-イルオキシ)フェノール: 誘導体は、抗線維化薬としての可能性を探求するために合成され、評価されています。これらの化合物は、線維症の発症における主要な役割を担う不死化ラット肝星細胞(HSC-T6)に対して有望な活性を示しています。 これらの誘導体は、細胞培養培地におけるコラーゲン発現とヒドロキシプロリン含有量の抑制が見られ、新規抗線維化薬の開発における可能性を示唆しています .
ピリミジン誘導体の合成
この化合物は、新規な2-(ピリジン-2-イル)ピリミジン誘導体の合成における前駆体として役立ちます。これらの誘導体は、幅広い薬理活性を示し、医薬品化学において優勢な構造とみなされています。 これらの誘導体は、抗菌、抗ウイルス、抗腫瘍、および抗線維化特性を有することが報告されています .
酸化反応における酵素模倣
細菌多成分モノオキシゲナーゼ(BMM)の活性部位を模倣することを目的とした研究では、2-(ピリジン-2-イルオキシ)フェノールが、二鉄(II)錯体における配位子として用いられています。 これらの錯体は、アルカン、アルケン、芳香族化合物などの炭化水素の区域選択的およびエナンチオ選択的な酸化を触媒するように設計されています .
作用機序
Safety and Hazards
将来の方向性
Recent advances in oxidative phenol transformations in nature and synthetic chemistry, including reactions involving the generation of quinone intermediates, oxidative coupling for biaryl formation, and oxidative cyclization into various heterocycles, have been reported . These advances could pave the way for new applications and synthesis methods for phenolic compounds like o-(2-Pyridyloxy)phenol.
特性
IUPAC Name |
2-pyridin-2-yloxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-9-5-1-2-6-10(9)14-11-7-3-4-8-12-11/h1-8,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBHCJMXMDVYLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20957401 | |
| Record name | 2-[(Pyridin-2-yl)oxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20957401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35974-37-9 | |
| Record name | 2-(2-Pyridinyloxy)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35974-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-(2-Pyridyloxy)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035974379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(Pyridin-2-yl)oxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20957401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-(2-pyridyloxy)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.005 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-(pyridin-2-yloxy)phenol contribute to the formation of unique diiron complexes?
A1: 2-(pyridin-2-yloxy)phenol, acting as a ligand (L), plays a crucial role in forming both diiron(II) and triiron(II) complexes. [, ] Unlike other 2-phenoxypyridine ligands explored in the study, which primarily yielded windmill-type diiron(II) compounds like [Fe₂(μ-O₂CAr)₂(O₂CAr)₂(L)₂], 2-(pyridin-2-yloxy)phenol's structure facilitates the formation of a doubly-bridged diiron complex (4). [, ] Furthermore, under slightly modified reaction conditions, it enables the assembly of an unprecedented phenoxide-bridged triiron(II) complex (5). [, ] This suggests that the specific arrangement of the pyridine and phenol groups in 2-(pyridin-2-yloxy)phenol influences its coordination behavior and ultimately dictates the nuclearity and structure of the resulting metal complexes.
Q2: Why were these diiron(II) complexes synthesized and what is the significance of incorporating 2-(pyridin-2-yloxy)phenol as a ligand?
A2: These diiron(II) complexes were designed to mimic the reduced active sites found in bacterial multicomponent monooxygenases (BMMs). [, ] BMMs are known for their ability to catalyze the hydroxylation of various aromatic substrates. [, ] By incorporating 2-(pyridin-2-yloxy)phenol, which contains a tethered aromatic ring, the researchers aimed to investigate whether these model complexes could replicate the enzymatic activity of BMMs and potentially facilitate the hydroxylation of the attached aromatic substrate. [, ] While these specific complexes did not exhibit the desired hydroxylation activity, the study provided valuable insights into the reactivity of diiron(II) centers with dioxygen and the influence of ligand structure on complex formation. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]-benzenecarboxylic acid](/img/structure/B1304858.png)
![4-[(3-Fluorobenzyl)oxy]benzenecarbohydrazide](/img/structure/B1304860.png)
![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1304862.png)




